3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloromethyl group at the third position, a hydroxyl group at the sixth position, and a trifluoromethyl group at the second position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-trifluoromethylpyridine.
Hydroxylation: The chloromethyl group is introduced at the third position through a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency of the chlorination and fluorination steps .
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted pyridines .
Scientific Research Applications
3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of crop protection agents and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
3,5-Dichloro-2,4,6-trifluoropyridine: Utilized in the synthesis of various fluorinated compounds.
Uniqueness
3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl and a chloromethyl group on the pyridine ring, which provides distinct reactivity and allows for diverse chemical transformations. Its trifluoromethyl group also imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Properties
IUPAC Name |
5-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUSDZCVVWWOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.